5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound that is used as a building block in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound can be prepared from 2,3-CTF and is employed as a key intermediate for the preparation of icenticaftor .Molecular Structure Analysis
The molecular formula of “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents .Chemical Reactions Analysis
“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a substrate used in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also undergoes regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to the requested compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its geometric structure was determined using density functional theory (DFT). The study also investigated the non-linear optical (NLO) properties and HOMO-LUMO energies of the compound, indicating its potential in optical applications (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
Compounds including 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones and related brominated pyridines have been synthesized and found useful in heterocyclic synthesis. These compounds, due to their structural properties, are valuable in the construction of complex heterocycles (Martins, 2002).
Antimicrobial and DNA Interaction Studies
The related 5-Bromo-2-(trifluoromethyl)pyridine was tested for antimicrobial activities and its interaction with pBR322 plasmid DNA was monitored. This suggests potential applications in biomedical research, particularly in understanding molecular interactions with DNA and antimicrobial properties (Vural & Kara, 2017).
Synthesis of Novel Derivatives
There has been research on the selective synthesis of novel derivatives using bromopyrimidine, which is structurally related to the target compound. This research demonstrates the compound's utility in developing new chemical entities, which could have various applications, including in materials science and drug development (Wusong, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHLWFANAWPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254166 | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
944805-61-2 | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944805-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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